Fmoc-D-allo-Thr-OH
Overview
Description
Fmoc-D-allo-Thr-OH is a derivative of D-allothreonine . It is a standard building block for the introduction of D-threonine amino-acid residues by Fmoc SPPS .
Synthesis Analysis
Fmoc-D-Allo-Thr(TBU)-OH can be synthesized by Fischer and Sandosham through the protection of hydroxy groups with the tBu using H2SO4/2-methylpropene and deprotection of tBu ester by 25% Cl2CHCOOH in 8% yield .
Molecular Structure Analysis
The molecular formula of Fmoc-D-allo-Thr-OH is C19H19NO5 . The molecular weight is 341.4 g/mol .
Chemical Reactions Analysis
The chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure was performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .
Physical And Chemical Properties Analysis
Fmoc-D-allo-Thr-OH has a molecular weight of 341.36 g/mol . It is a solid substance at room temperature .
Scientific Research Applications
Peptide Synthesis : Fmoc-D-allo-Thr-OH is used in the synthesis of protected D-allothreonine derivatives, which are key components in peptides. For instance, it's involved in the asymmetric synthesis of cytotoxic marine peptides, contributing significantly to the field of peptide therapeutics (Tokairin et al., 2018).
Development of Antibacterial and Anti-inflammatory Materials : The Fmoc-decorated building blocks, including Fmoc-D-allo-Thr-OH, have been used to develop materials with antibacterial and anti-inflammatory properties. These materials have applications in biomedical fields due to their biocompatible and biodegradable nature (Schnaider et al., 2019).
Nanotechnology Applications : Fmoc-D-allo-Thr-OH has been used in the formation of hydrogels, which serve as matrices for the stabilization of fluorescent few-atom silver nanoclusters. These hydrogels demonstrate potential for applications in material science and nanotechnology due to their unique morphological and fluorescent properties (Roy & Banerjee, 2011).
Improving Solid-Phase Peptide Synthesis (SPPS) : Research has focused on improving methods for solid-phase synthesis of peptides using Fmoc-D-allo-Thr-OH, contributing to the efficiency and reliability of peptide synthesis techniques (Shapiro et al., 1996).
Synthesis of Novel Amino Acid Derivatives : Studies have shown the effective use of Fmoc-D-allo-Thr-OH in the synthesis of novel amino acid derivatives, which are crucial for expanding the scope of peptide-based drugs and materials (Kikuchi & Konno, 2013).
properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-PIGZYNQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426319 | |
Record name | Fmoc-D-allo-Thr-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-allo-Thr-OH | |
CAS RN |
130674-54-3 | |
Record name | Fmoc-D-allo-Thr-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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